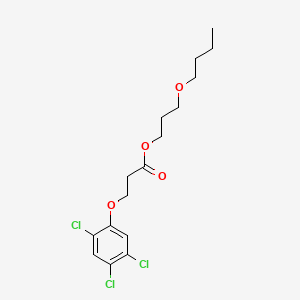
3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate: is an organic compound with the molecular formula C16H21Cl3O4 and a molecular weight of 383.695 g/mol . It is known for its applications in various fields, including agriculture and chemical research. The compound is characterized by its three chlorine atoms attached to the phenoxy group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate typically involves the esterification of 3-(2,4,5-trichlorophenoxy)propanoic acid with 3-butoxypropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxypropyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the ester functional group, converting it into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable reagent in organic synthesis .
Biology and Medicine: The compound has been studied for its potential biological activities, including its effects on certain enzymes and receptors. It is also used in the development of pharmaceuticals and agrochemicals .
Industry: In the agricultural industry, this compound is used as a herbicide. Its ability to control broadleaf weeds makes it an important component in weed management programs .
Mecanismo De Acción
The mechanism of action of 3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenoxy group can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including the disruption of metabolic pathways in plants, making it effective as a herbicide .
Comparación Con Compuestos Similares
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- Mecoprop (MCPP)
Comparison: 3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate is unique due to its butoxypropyl ester group, which enhances its solubility and effectiveness compared to similar compounds like 2,4-D and 2,4,5-T. The presence of three chlorine atoms on the phenoxy group also contributes to its distinct chemical properties and biological activities .
Propiedades
Número CAS |
6047-17-2 |
|---|---|
Fórmula molecular |
C16H21Cl3O4 |
Peso molecular |
383.7 g/mol |
Nombre IUPAC |
3-butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C16H21Cl3O4/c1-2-3-6-21-7-4-8-23-16(20)5-9-22-15-11-13(18)12(17)10-14(15)19/h10-11H,2-9H2,1H3 |
Clave InChI |
UFYGEGSDUCLKNR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCCOC(=O)CCOC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


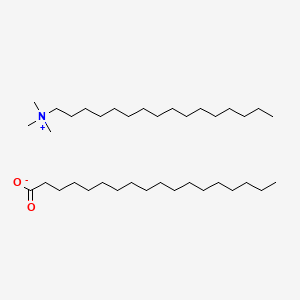

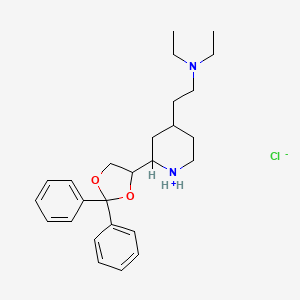
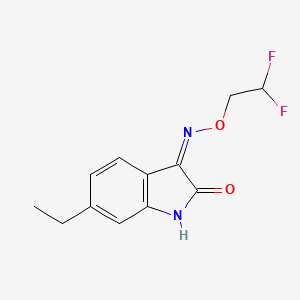
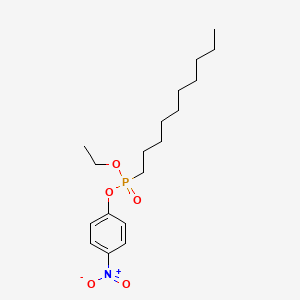


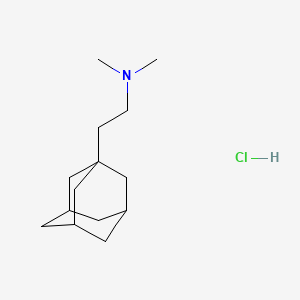
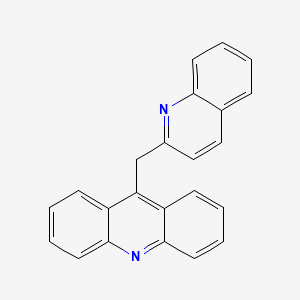
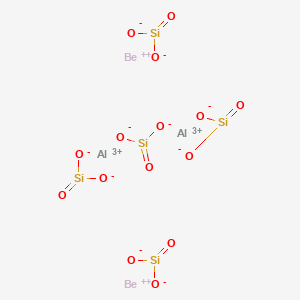
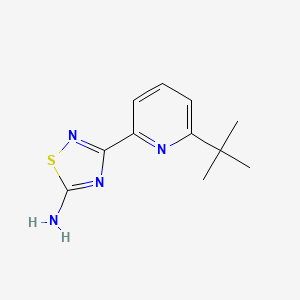
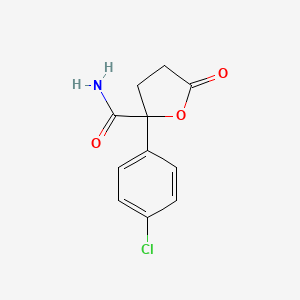
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
